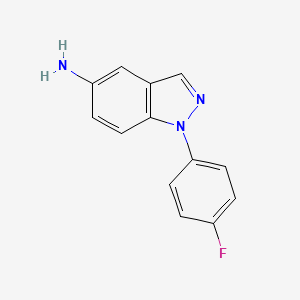

1-(4-Fluorophenyl)-1h-indazol-5-amine

Description

Significance of the Indazole Scaffold in Academic Chemical Research

The indazole scaffold, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a cornerstone of modern medicinal chemistry. Its significance stems from its presence in a multitude of biologically active compounds, including several FDA-approved drugs. nih.govnih.gov This privileged structure is recognized for its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. mdpi.comuni-saarland.de

Academic and industrial research has extensively demonstrated the therapeutic potential of indazole derivatives across various disease areas. uni-saarland.degoogle.com The versatility of the indazole ring allows for synthetic modifications at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their biological activity. mdpi.com

Table 1: Reported Biological Activities of Indazole Derivatives

| Biological Activity | Description |

| Anticancer | Indazole-containing compounds have shown potent activity against various cancer cell lines and are the basis for several approved kinase inhibitors. nih.govresearchgate.net |

| Anti-inflammatory | Derivatives of indazole have been investigated for their ability to modulate inflammatory pathways. |

| Antimicrobial | The scaffold has been incorporated into molecules with antibacterial and antifungal properties. google.com |

| Antiparasitic | Research has indicated the potential of indazole derivatives in combating parasitic infections. nih.gov |

| Neurodegenerative Diseases | Certain indazole compounds have been explored for their potential in treating neurodegenerative conditions. nih.gov |

| Cardiovascular Diseases | The indazole nucleus is found in compounds with applications in cardiovascular health. |

The indazole core can act as a bioisostere for other important heterocyclic systems, such as indole (B1671886), offering an alternative chemical space for drug design with potentially improved metabolic stability or target affinity. Its ability to form crucial hydrogen bonds and other non-covalent interactions with protein targets, particularly kinases, has cemented its status as a "privileged scaffold" in the design of enzyme inhibitors. researchgate.net

Overview of 1-(4-Fluorophenyl)-1H-Indazol-5-amine as a Subject of Chemical Synthesis and Biological Investigation

While the broader class of indazoles is well-documented, this compound has emerged as a specific molecule of interest in the realms of chemical synthesis and biological screening. The synthesis of related aminoindazoles often involves multi-step reaction sequences, starting from commercially available precursors. For instance, the construction of the indazole ring can be achieved through various methods, including the cyclization of appropriately substituted hydrazones. The introduction of the 4-fluorophenyl group at the N1 position and the amine at C5 are key synthetic steps that define the final compound. The synthesis of related compounds, such as 3-aminoindazoles, has been explored as they can serve as efficient hinge-binding templates for kinase inhibitors. researchgate.net

The biological investigation of this compound and its close analogs is largely driven by the established importance of the aminoindazole core in medicinal chemistry. The 3-aminoindazole structure, for example, is a known hinge-binding fragment that interacts effectively with the hinge region of tyrosine kinases. nih.gov This has led to the development of several multi-targeted ATP-competitive tyrosine kinase inhibitors. researchgate.net

Table 2: Potential Areas of Biological Investigation for this compound

| Area of Investigation | Rationale |

| Kinase Inhibition | The aminoindazole scaffold is a known pharmacophore for kinase inhibitors. The 4-fluorophenyl group can enhance binding affinity and selectivity. |

| Anticancer Activity | As many kinase inhibitors are used in oncology, this compound is a logical candidate for anticancer screening. researchgate.net |

| Inflammation | Certain kinase pathways are integral to the inflammatory response, suggesting a potential anti-inflammatory role. |

The presence of the 4-fluorophenyl group is a common feature in many modern pharmaceuticals. The fluorine atom can modulate properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. Therefore, its inclusion in the structure of this compound makes it a prime candidate for investigation as a modulator of biological systems, particularly in the context of protein kinase inhibition. While specific, detailed research findings on this exact molecule are emerging, its structural components strongly suggest its potential as a valuable probe for chemical biology and a lead compound in drug discovery efforts.

Structure

3D Structure

Properties

Molecular Formula |

C13H10FN3 |

|---|---|

Molecular Weight |

227.24 g/mol |

IUPAC Name |

1-(4-fluorophenyl)indazol-5-amine |

InChI |

InChI=1S/C13H10FN3/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16-17/h1-8H,15H2 |

InChI Key |

MGLIUYUVMJERKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=C(C=C3)N)C=N2)F |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1 4 Fluorophenyl 1h Indazol 5 Amine Derivatives

Influence of the 4-Fluorophenyl Moiety on Biological Profile

The N-1 substituent of the indazole ring plays a critical role in orienting the molecule within the binding site of target proteins, often kinases. The 4-fluorophenyl group at this position is a common feature in many inhibitors, and its influence on the biological profile is multifaceted.

The fluorine atom, being highly electronegative and small, can significantly impact the molecule's properties. The replacement of a hydrogen atom with fluorine can block metabolic oxidation at that position, thereby improving metabolic stability and oral bioavailability. cambridgemedchemconsulting.com This is a crucial consideration in drug design, aiming to prevent the formation of reactive metabolites. cambridgemedchemconsulting.com Furthermore, the C-F bond is strong and resistant to metabolic cleavage. cambridgemedchemconsulting.com

| Compound Modification | Key Substituent | Observed Effect on Biological Profile | Reference |

| Metabolic Stability | 4-Fluoro | Blocks metabolic oxidation at the para-position, potentially improving pharmacokinetic properties. | cambridgemedchemconsulting.com |

| Binding Interactions | 4-Fluoro | Alters electronic properties, influencing non-covalent interactions within the target's binding site. | acs.org |

| Potency & Selectivity | Phenyl Ring Substituents | Modifications on the N-1 phenyl ring are critical for optimizing potency and kinase selectivity. | cambridge.orgacs.org |

Role of the C5-Amine Substituent in Receptor Interactions

The substituent at the C5 position of the indazole ring is often directed towards the solvent-exposed region of a binding pocket, providing a key vector for modifying physicochemical properties like solubility and for introducing additional interactions to enhance potency and selectivity. An amine group at this position (-NH2) serves as a versatile chemical handle.

The C5-amine can act as a hydrogen bond donor, forming critical interactions with amino acid residues in the target protein. Structure-activity relationship studies on various indazole-containing compounds have consistently shown that substitutions at the C5 position are crucial for biological activity. For instance, in the development of neuroprotective MAO-B inhibitors, a series of 5-substituted-1H-indazoles were synthesized, demonstrating the importance of this position for potency and selectivity. nih.gov

Furthermore, the C5-amine can be derivatized to introduce larger substituents that can form additional interactions. For example, acylation of the amine to form an amide can introduce new hydrogen bond acceptors and donors, as well as groups that can occupy adjacent pockets in the receptor. The development of 3-amino-N-phenyl-1H-indazole-1-carboxamides, for instance, has yielded compounds with significant antiproliferative activity. researchgate.net While this example pertains to a C3-amino group, the principle of leveraging an amine as a point for derivatization to explore SAR is broadly applicable across the indazole scaffold. Aromatic ring substitution at the C-5 position has received increasing attention as a strategy to discover highly active and selective inhibitors by allowing for the exploration of more targets of action with kinases. nih.gov

| Modification at C5-Amine | Resulting Functional Group | Potential Impact on Receptor Interaction | Reference |

| Primary Amine | -NH2 | Acts as a hydrogen bond donor. | nih.gov |

| Acylation | -NHCOR | Introduces hydrogen bond acceptors/donors; allows for extension into adjacent pockets. | researchgate.net |

| Alkylation/Arylation | -NHR / -NHAr | Modifies steric bulk and hydrophobicity; explores deeper pockets. | nih.gov |

Impact of Indazole Core Modifications on Activity and Selectivity

The 1H-indazole core itself is a privileged scaffold, in part because it acts as a bioisostere of indole (B1671886). nih.govacs.org Bioisosteres are groups or molecules that have similar chemical and physical properties, which can elicit similar biological responses. The replacement of indole with indazole in many compounds has been a successful strategy in drug discovery. nih.gov However, modifying the indazole core itself, or replacing it with other heterocycles, is another important strategy for optimizing drug candidates.

Bioisosteric replacement of the indazole core can be used to modulate properties such as lipophilicity, metabolic stability, and target selectivity. cambridgemedchemconsulting.com For example, in a series of inhibitors, replacing a dimethoxyphenyl moiety with an indazole resulted in lower plasma protein binding, a favorable pharmacokinetic property. cambridgemedchemconsulting.com Similarly, replacing parts of a core structure with moieties like 1,2,4-oxadiazoles or 1,2,3-triazoles has been explored to mimic the properties of an amide bond while improving physicochemical characteristics. nih.govmdpi.comrsc.org

In the context of kinase inhibitors, the indazole core often serves as a "hinge-binding" fragment, forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.gov Structural modifications, such as introducing substituents at the 4- or 6-positions, have been shown to play a crucial role in inhibitory activity against targets like Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov In another example, comparing indazole-based inhibitors to their benzodioxole counterparts revealed that the indazole "warhead" formed stronger interactions with the kinase hinge, leading to increased potency, although sometimes with a loss of selectivity. nih.gov This highlights the delicate balance that must be achieved when modifying the core scaffold.

| Core Modification Strategy | Example | Consequence | Reference |

| Bioisosteric Replacement | Indazole for Indole | Mimics biological activity, potentially with improved properties. | nih.govacs.org |

| Bioisosteric Replacement | Indazole for Dimethoxyphenyl | Resulted in lower plasma protein binding. | cambridgemedchemconsulting.com |

| Core Substitution | Groups at C4 and C6 positions | Crucial for modulating inhibitory activity and selectivity. | nih.gov |

| Hinge-Binder Replacement | Indazole for Benzodioxole | Increased potency due to stronger hinge interactions, but potential loss of selectivity. | nih.gov |

Regioselectivity and Stereochemistry in Indazole Derivative Design

The precise three-dimensional arrangement of atoms (stereochemistry) and the specific placement of substituents (regioselectivity) are fundamental concepts in drug design that profoundly impact the biological activity of indazole derivatives.

Stereochemistry: Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov These enantiomers can have vastly different pharmacological effects because biological targets like receptors and enzymes are themselves chiral. nih.gov One enantiomer may fit perfectly into a binding site, while the other fits poorly or not at all. nih.gov When a chiral center is present in an indazole derivative, for instance in a substituent attached to the core, the different stereoisomers can display distinct potencies. In SAR studies of Rho-kinase inhibitors, the S-isomer of one compound showed significantly better activity (IC50 = 0.42 μM) than the corresponding R-isomer (IC50 = 7.32 μM). rsc.org This underscores the necessity of controlling stereochemistry during synthesis and evaluating individual stereoisomers to identify the most active and selective agent.

| Design Consideration | Importance in SAR | Example | Reference |

| Regioselectivity | N1 vs. N2 substitution leads to different molecular shapes and biological activities. | C7-substituted indazoles can provide high N2 selectivity in alkylation reactions. | nih.govresearchgate.net |

| Stereochemistry | Enantiomers of a chiral drug can have different potencies and selectivities. | The S-isomer of an indazole-based Rho-kinase inhibitor was significantly more potent than the R-isomer. | rsc.org |

Investigative Biological Activities and Molecular Targets of Indazole Derivatives, Including 1 4 Fluorophenyl 1h Indazol 5 Amine Analogues

Protein Kinase Inhibition Research

Indazole derivatives have been extensively investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer. researchgate.netnih.govnih.gov The indazole structure serves as a versatile template for designing selective and potent kinase inhibitors. researchgate.net

Tyrosine Kinase Inhibitors (e.g., EGFR, ErbB2, HER4, FGFRs, PDK1)

Epidermal Growth Factor Receptor (EGFR), ErbB2, and HER4:

While direct inhibitory data for 1-(4-Fluorophenyl)-1H-indazol-5-amine against EGFR, ErbB2 (HER2), and HER4 is not extensively documented in publicly available research, the broader class of indazole derivatives has shown significant promise. For instance, structure-guided drug design has led to the synthesis of 1H-indazole derivatives that exhibit potent inhibitory activity against EGFR and its drug-resistant T790M mutant. nih.gov One such derivative demonstrated strong potencies with IC50 values of 8.3 nM against EGFR and 5.3 nM against the EGFR T790M mutant. nih.gov The 4-fluorophenyl moiety is a common substituent in known EGFR inhibitors, suggesting that analogues of this compound could be rationally designed to target these kinases. nih.gov

Fibroblast Growth Factor Receptors (FGFRs):

Indazole-based compounds have been successfully developed as inhibitors of FGFRs, a family of receptor tyrosine kinases implicated in various cancers. Fragment-led de novo design has yielded 1H-indazole derivatives that inhibit FGFR1-3 in the micromolar range. nih.gov Further optimization of indazole scaffolds has produced highly potent pan-FGFR inhibitors. For example, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives, which share a similar aminopyrazole core with the subject compound, were designed as covalent pan-FGFR inhibitors, with one compound demonstrating IC50 values of 46 nM, 41 nM, and 99 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov

Phosphoinositide-Dependent Kinase-1 (PDK1):

Fragment-based drug discovery has identified the aminoindazole core as a key pharmacophore for the inhibition of PDK1, a crucial kinase in the PI3K/AKT signaling pathway. acs.orgacs.orgnih.gov Through screening and optimization, a potent lead-like PDK1 inhibitor with an aminoindazole scaffold was discovered, exhibiting high ligand efficiency. acs.orgnih.gov An X-ray crystal structure of an aminoindazole derivative bound to PDK1 revealed important hydrogen bonding interactions within the ATP-binding site, providing a basis for further structure-based design of more potent and selective inhibitors. acs.orgnih.gov

| Compound Class | Target Kinase | Key Findings |

| 1H-Indazole Derivatives | EGFR, EGFR T790M | Potent inhibition with IC50 values in the low nanomolar range. nih.gov |

| 1H-Indazole Derivatives | FGFR1-3 | Inhibition in the micromolar range identified through fragment-based design. nih.gov |

| 5-Amino-1H-pyrazole-4-carboxamides | Pan-FGFR | Covalent inhibition with IC50 values in the nanomolar range against wild-type and mutant FGFRs. nih.gov |

| Aminoindazole Derivatives | PDK1 | Identified as potent and lead-like inhibitors through fragment-based screening. acs.orgnih.gov |

Other Kinase Targets and Associated Mechanisms

Aurora Kinases:

Indazole derivatives have been identified as potent inhibitors of Aurora kinases, which are critical for mitotic progression and are attractive targets for cancer therapy. researchgate.netnih.govnih.gov In silico fragment-based and knowledge-based drug design approaches have led to the discovery of novel indazole derivatives that act as potent Aurora kinase inhibitors. researchgate.net These studies have yielded compounds with dual inhibitory activity against Aurora A and Aurora B, as well as subtype-selective inhibitors. researchgate.netnih.gov For example, one optimized indazole derivative was found to be a potent dual Aurora A and B inhibitor with IC50 values of 0.026 µM and 0.015 µM, respectively. nih.gov

p38 Mitogen-Activated Protein (MAP) Kinase:

While not an indazole, a structurally related pyrazole (B372694) derivative, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, has been identified as a highly selective and orally bioavailable inhibitor of p38 MAP kinase. nih.gov This finding is significant as the 1-(4-fluorophenyl)-5-amino-heterocycle core is shared with the subject compound. The synthesis and optimization of this series of compounds were guided by X-ray crystallography, which revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and a threonine residue in the ATP binding pocket of p38α, contributing to its selectivity. nih.gov The development of 4-fluorophenyl-imidazole derivatives has also yielded potent p38α MAPK inhibitors. nih.gov

| Compound Class | Target Kinase | Key Findings |

| Indazole Derivatives | Aurora A/B | Dual and selective inhibitors identified with IC50 values in the nanomolar to low micromolar range. researchgate.netnih.gov |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole analogue | p38 MAP Kinase | Highly selective and orally bioavailable inhibitor. nih.gov |

| 4-Fluorophenyl-imidazole Derivatives | p38α MAPK | Potent inhibition with IC50 values in the nanomolar range. nih.gov |

G-Protein Coupled Receptor (GPCR) Modulators

Indazole-containing compounds have also been explored for their ability to modulate G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in a multitude of physiological processes.

Serotonin Receptor (5-HT3, 5-HT1A) Interactions

5-HT3 Receptor:

Indazole derivatives have been successfully developed as potent and selective antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in nausea and vomiting. nih.gov Alteration of the aromatic nucleus of earlier compounds led to the identification of indazole-3-carboxylic acid derivatives as potent 5-HT3 receptor antagonists. nih.gov One such compound, BRL 43694, emerged from these studies as a potent and selective antagonist that proved to be an effective antiemetic agent. nih.gov The key pharmacophoric features for 5-HT3 receptor antagonism include an aromatic part, a basic moiety, and a hydrogen bond acceptor at specific distances. acs.org

5-HT1A Receptor:

The indazole scaffold has been incorporated into ligands targeting the 5-HT1A receptor, which is implicated in anxiety and depression. nih.govnih.gov Studies on 3-aryl-indazole derivatives have shown that substitution at the 1-position of the indazole ring with a (phenylpiperazine)butyl group can increase affinity for the 5-HT1A receptor. nih.gov The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the 3-aryl ring influences the affinity and selectivity for 5-HT1A versus dopamine (B1211576) D1 receptors. nih.gov Generally, arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands. bg.ac.rs

| Compound Class | Target Receptor | Activity | Key Findings |

| Indazole-3-carboxylic acid derivatives | 5-HT3 | Antagonist | Potent and selective antagonists with antiemetic properties. nih.gov |

| 3-Aryl-1-[(4-phenyl-1-piperazinyl)butyl]indazole derivatives | 5-HT1A | Ligand | Affinity is influenced by substitution on the indazole and aryl rings. nih.gov |

Sigma-1 Receptor Ligand Studies

While specific studies on this compound as a sigma-1 receptor ligand are limited, the development of tetrahydroindazole-based compounds has yielded potent and selective sigma-2 receptor ligands. nih.gov This suggests that the broader indazole scaffold can be a suitable template for designing ligands for sigma receptors. Sigma-1 receptors are chaperone proteins at the endoplasmic reticulum and are implicated in a variety of neurological disorders. researchgate.net The pharmacology of sigma-1 receptor ligands is diverse, encompassing various chemical structures. researchgate.net

GPR84 Antagonist Research

GPR84 is an orphan GPCR that is considered a proinflammatory target. nih.govresearchgate.net Research into GPR84 antagonists has identified various chemical scaffolds. Recently, furoindazole derivatives have been synthesized and reported as potent GPR84 antagonists. bioworld.com One exemplified compound from this series displayed an IC50 of 0.004 µM in a cAMP-based assay using cells expressing the human GPR84 receptor. bioworld.com This highlights the potential of the indazole core, in this case fused with a furan (B31954) ring, to generate high-affinity GPR84 antagonists.

| Compound Class | Target Receptor | Activity | Key Findings |

| Furoindazole Derivatives | GPR84 | Antagonist | Potent antagonism with an IC50 in the low nanomolar range. bioworld.com |

Enzyme Modulation and Inhibition (beyond kinases)

The indazole scaffold has proven to be a versatile template for the development of inhibitors targeting a range of enzymes critical to disease pathology, extending beyond the well-documented kinase family. These non-kinase targets are crucial in fields such as bacteriology and oncology.

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that modulates DNA topology and is a clinically validated target for antibacterial agents. nih.govnih.gov Its absence in higher eukaryotes makes it an attractive target for developing selective antibacterial therapies. acs.org Indazole derivatives have been identified as a novel class of inhibitors that target the GyrB subunit of this enzyme. nih.govnih.govresearchgate.net

The mechanism of these indazole-based compounds involves inhibiting the ATPase activity of the GyrB subunit by blocking the ATP-binding site. acs.org This action prevents the DNA supercoiling necessary for bacterial DNA replication and transcription, ultimately leading to bacterial cell death. Structure-based drug design and physicochemical property optimization have led to the discovery of indazole derivatives with excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Molecular docking studies have further elucidated the favorable binding interactions between indazole scaffolds and the active site of the DNA gyrase enzyme. pnrjournal.com

Table 1: DNA Gyrase Inhibitory Activity of Selected Heterocyclic Compounds This table includes data for related heterocyclic structures to illustrate the potential of such scaffolds as DNA gyrase inhibitors, as specific data for this compound was not available.

| Compound Class | Specific Compound Example | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|---|

| N-phenylpyrrolamides | Compound 22e | E. coli DNA Gyrase | Low nanomolar range (2-20 nM for series) | rsc.org |

| Morpholine-based Thiazoles | Compound 5h | E. coli DNA Gyrase | Potent Inhibition (Specific IC50 not detailed) | als-journal.com |

| Indazoles | General Class | Bacterial Gyrase B | Excellent Enzymatic Activity | nih.govnih.gov |

The Murine Double Minute 2 (MDM2) protein is a primary negative regulator of the p53 tumor suppressor. nih.gov In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressing functions. nih.gov Antagonizing the MDM2-p53 interaction is a key therapeutic strategy to restore p53 activity, thereby inducing cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

Research has led to the discovery of indazole derivatives that can effectively function as MDM2 antagonists. nih.gov Through fragment-based lead discovery and structure-based design, potent indazole-containing molecules have been developed. For instance, a reported 1H-indazole derivative showed significant activity in a cell-based MDM2 assay and was found to decrease cell viability through both apoptosis and cell cycle arrest. nih.gov Another study confirmed that a different indazole derivative likely exerts its anticancer effects by inhibiting the p53/MDM2 pathway. researchgate.net

Table 2: MDM2 Antagonism by Indazole Derivatives

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| 1H-indazole derivative (Compound 145) | MDM2 MSD Cell-Based Assay | EC50 = 0.30 μM | nih.gov |

| 1H-indazole derivative (Compound 6o) | Mechanism Study | Affects p53/MDM2 pathway | researchgate.net |

Cellular Biological Effects in Preclinical Models

Indazole derivatives, including analogues of this compound, have demonstrated a range of significant biological effects in preclinical cancer and infectious disease models.

A substantial body of research highlights the potent antiproliferative activity of indazole derivatives against a wide array of human cancer cell lines. rsc.orgnih.govresearchgate.net These compounds have shown efficacy against cancers of the breast, lung, colon, ovaries, and leukemia, among others. rsc.orgnih.govnih.gov

The potency of these derivatives can be significant, with some compounds exhibiting IC₅₀ values in the sub-micromolar to low micromolar range. rsc.orgresearchgate.net For example, the indazole derivative known as 2f displayed potent growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.orgnih.gov Another series of polysubstituted indazoles showed IC₅₀ values between 0.64 and 17 µM against ovarian (A2780) and lung (A549) cancer cells. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance cytotoxic potential. Notably, for a series of 1H-indazole-3-amine derivatives, the presence of a para-fluorine on the phenyl ring at the C-5 position of the indazole was found to be crucial for antitumor activity, a finding directly relevant to the structure of this compound. nih.gov

Table 3: Antiproliferative Activity of Selected Indazole Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| Compound 2f | 4T1 | Breast Cancer | 0.23–1.15 μM (across various lines) | rsc.orgnih.gov |

| Polysubstituted indazoles | A2780 | Ovarian Carcinoma | 0.64–17 µM | nih.gov |

| Polysubstituted indazoles | A549 | Lung Adenocarcinoma | 0.64–17 µM | nih.gov |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM | nih.gov |

| Compound 93 | HL60 | Promyelocytic Leukemia | 8.3 nM | nih.gov |

| Compound 93 | HCT116 | Colon Cancer | 1.3 nM | nih.gov |

| Compound 10d/10e | SR | Leukemia | 0.0153 µM (for 10d) | nih.gov |

The antiproliferative effects of indazole derivatives are frequently mediated by their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle. nih.govnih.gov

Several indazole compounds have been shown to trigger apoptosis in a dose-dependent manner. rsc.orgnih.gov The underlying mechanisms often involve the modulation of key regulatory proteins. For example, treatment with compound 2f led to the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgnih.gov The induction of apoptosis is a critical mechanism for eliminating cancer cells and is a hallmark of many effective chemotherapy agents.

In addition to inducing apoptosis, indazole derivatives can interfere with the cell cycle, causing arrest at various phases. nih.gov Depending on the specific compound and cell line, arrest has been observed in the G0/G1, S, or G2/M phases. nih.govnih.gov For instance, certain polysubstituted indazoles caused a block in the S phase, while others led to an increase of cells in the G2/M phase. nih.gov The 3-amino-1H-indazole-1-carboxamides were found to cause a block in the G0-G1 phase of the cell cycle. nih.gov This disruption prevents cancer cells from dividing and proliferating.

Table 4: Effects of Indazole Derivatives on Apoptosis and Cell Cycle

| Compound | Effect | Mechanism/Observation | Reference |

|---|---|---|---|

| Compound 2f | Apoptosis Induction | Upregulation of Bax/cleaved caspase-3; downregulation of Bcl-2 | rsc.orgnih.gov |

| Compound 6o | Apoptosis Induction | Dose-dependent increase in apoptotic K562 cells | researchgate.netnih.gov |

| Polysubstituted indazoles | Cell Cycle Arrest | Block in S phase or G2/M phase | nih.gov |

| Compounds 10d/10e | Cell Cycle Arrest | Block in G0/G1 phase | nih.gov |

| Compound 145 | Apoptosis & Cell Cycle Arrest | Contributes to decreased cell viability | nih.gov |

Emerging research has pointed to the potential of indazole derivatives as a scaffold for the development of novel anti-malarial agents. The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new therapeutics.

A molecular docking study identified an indazole derivative, MCL, as a potential inhibitor of an essential Apetala 2-invasion transcription factor in Plasmodium falciparum, a protein involved in the parasite's invasion of red blood cells. researchgate.net Subsequent investigations have proceeded to evaluate the therapeutic effect of this compound against malaria infection in in vivo models. researchgate.net Additionally, related heterocyclic scaffolds like pyrazolopyridines have been optimized for potent anti-parasitic activity, further supporting the exploration of indazole-based compounds for this indication. malariaworld.org

Broad Spectrum of Biological Activity Reported for Indazoles

Indazole derivatives, a significant class of nitrogen-containing heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their wide array of pharmacological activities. nih.govnih.govresearchgate.net The versatility of the indazole scaffold allows for substitutions that result in compounds with diverse biological properties, including antimicrobial and anti-inflammatory effects. nih.govmdpi.comsemanticscholar.org Research has shown that these compounds can serve as valuable starting points for the development of new therapeutic agents. nih.govresearchgate.net

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The indazole nucleus is a key feature in many synthetic compounds that exhibit a broad spectrum of antimicrobial activities. nih.govnih.govtandfonline.com Analogues and derivatives have been investigated for their efficacy against various pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity:

Indazole derivatives have demonstrated notable antibacterial potency, particularly against Gram-positive bacteria. mdpi.comnih.gov Studies have identified several indazole-based compounds with significant inhibitory effects against clinically relevant strains, including multidrug-resistant (MDR) variants of Staphylococcus and Enterococcus species. mdpi.com For instance, certain indazole derivatives have shown good inhibitory profiles against S. aureus and S. epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL. mdpi.com The mechanism for some of these compounds involves the inhibition of bacterial DNA gyrase B, a clinically validated target for antibiotics. nih.govmitwpu.edu.in The optimization of these indazole derivatives, guided by structure-based drug design, has led to compounds with excellent enzymatic and antibacterial activity. nih.gov

| Compound Type | Bacterial Strain | Activity/Measurement | Source |

|---|---|---|---|

| Indazole Derivatives | S. aureus | MIC: 64-128 µg/mL | mdpi.com |

| Indazole Derivatives | S. epidermidis | MIC: 64-128 µg/mL | mdpi.com |

| Indazole Derivatives | E. faecalis | Some activity noted | mdpi.com |

| GyrB Inhibitors (Indazole class) | MRSA | Excellent antibacterial activity | nih.gov |

| GyrB Inhibitors (Indazole class) | Streptococcus pneumoniae | Excellent antibacterial activity | nih.gov |

| GyrB Inhibitors (Indazole class) | Enterococcus faecalis | Excellent antibacterial activity | nih.gov |

Antifungal Activity:

The antifungal potential of indazole derivatives has also been well-documented. nih.govtandfonline.com A series of N-methyl-3-aryl indazoles showed dominant activity against the fungal strain Candida albicans in in-vitro studies. nih.gov In other research, novel 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles were synthesized and evaluated for their in vitro antifungal activities. tandfonline.com Several of these compounds, particularly those with electron-withdrawing groups like –Cl, –NO2, and –Br, were found to be more potent against tested fungal strains (A. flavus, Mucor, Rhizopus, M. gypsuem) than the standard drug, fluconazole. tandfonline.com

| Compound Type | Fungal Strain | Activity/Measurement | Source |

|---|---|---|---|

| N-methyl-3-aryl inazoles | Candida albicans | Dominant activity | nih.gov |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | A. flavus | More potent than fluconazole | tandfonline.com |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | Mucor | More potent than fluconazole | tandfonline.com |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | Rhizopus | More potent than fluconazole | tandfonline.com |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | M. gypsuem | More potent than fluconazole | tandfonline.com |

Antiviral Activity:

The indazole scaffold has served as a foundation for the development of potent antiviral agents. nih.govrsc.org Researchers have synthesized 1-aminobenzyl-1H-indazole-3-carboxamide analogues that demonstrated significant activity against the Hepatitis C virus (HCV). nih.gov Two specific analogues showed high potency and selectivity, making them promising candidates for further development. nih.gov Additionally, pyrrolo[2,3-e]indazole derivatives have been identified as a novel chemotype for inhibiting both influenza A virus (H3N2 and H1N1 strains) and pneumococcal neuraminidases, suggesting a dual-activity approach for treating influenza complicated by secondary bacterial infections. rsc.org Other studies have explored thiazolyl-indazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (MPro), an essential enzyme for viral replication. chemrxiv.org

Anti-inflammatory Pathways

Indazole-containing compounds are recognized for their significant anti-inflammatory properties, with some derivatives being developed into non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.netsemanticscholar.orgnih.gov The anti-inflammatory action of these derivatives often involves interaction with key enzymes and signaling pathways that mediate inflammatory responses. nih.gov

One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in inflammation and pain. nih.govnih.gov By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are pro-inflammatory mediators. researchgate.net

Furthermore, certain indazole analogues have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.gov The p38 MAP kinase pathway is crucial for the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). A novel class of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivatives, which share structural similarities with the subject compound, were found to be highly selective inhibitors of p38. nih.gov X-ray crystallography revealed a unique hydrogen bond between the inhibitor's exocyclic amine and a threonine residue in the ATP binding pocket of p38, contributing to its selectivity. nih.gov Other research on fluorophenyl-substituted imidazoles has shown a reduction in pro-inflammatory cytokines and inhibition of NF-κB translocation, leading to macrophage repolarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. nih.gov

| Compound Class | Molecular Target/Pathway | Observed Effect | Source |

|---|---|---|---|

| Indazole Derivatives | Cyclooxygenase (COX-1/COX-2) | Inhibition, with higher selectivity for COX-2 | nih.govnih.gov |

| 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl analogues | p38 MAP Kinase | Highly selective inhibition | nih.gov |

| Fluorophenyl-substituted Imidazole | Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) | Decreased production | nih.gov |

| Fluorophenyl-substituted Imidazole | NF-κB Pathway | Inhibition of p65 translocation | nih.gov |

| Fluorophenyl-substituted Imidazole | Macrophage Polarization | Shift from M1 to M2 phenotype | nih.gov |

Computational Chemistry Approaches for 1 4 Fluorophenyl 1h Indazol 5 Amine Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structural basis of a ligand's activity and for structure-based drug design.

In the context of 1-(4-fluorophenyl)-1H-indazol-5-amine research, docking simulations are employed to predict how derivatives based on this scaffold fit into the binding sites of various protein targets. For instance, studies on novel indazole derivatives have used molecular docking to assess their binding affinity with protein kinases like B-Raf, which is implicated in various cancers. bohrium.comresearchgate.net These simulations can reveal key molecular interactions, such as hydrogen bonds and π-stacking, that are critical for binding affinity and selectivity.

A typical molecular docking study on an indazole derivative targeting a protein kinase would identify interactions like:

Hinge Region Binding: The nitrogen atoms of the indazole ring are often predicted to form crucial hydrogen bonds with the backbone amide residues of the kinase's hinge region, a common anchoring point for kinase inhibitors. nih.gov

Hydrophobic Interactions: The fluorophenyl group can engage in hydrophobic and van der Waals interactions within a hydrophobic pocket of the active site.

Additional Interactions: The amine group at the 5-position provides a vector for modification, allowing designed derivatives to form additional hydrogen bonds or ionic interactions with specific amino acid residues, thereby enhancing potency and selectivity. nih.gov

The output of these simulations is often a "docking score," a numerical value that estimates the binding affinity. Lower binding energy scores typically indicate a more stable and favorable ligand-protein complex.

Table 1: Example of Molecular Docking Results for Indazole Derivatives Against a Target Kinase

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative A | Kinase X | -9.1 | Cys95, Glu93 | Hydrogen Bond |

| Derivative B | Kinase X | -8.5 | Lys46, Asn143 | Hydrogen Bond, Water-mediated |

| Derivative C | Kinase X | -7.8 | Tyr94 | π-stacking |

Note: This table is illustrative and based on findings for related indazole scaffolds.

By analyzing these interactions, medicinal chemists can rationally design modifications to the this compound scaffold to improve its binding to a target of interest.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules.

For a series of compounds derived from this compound, a QSAR study would involve:

Data Set Compilation: A series of analogs with varying substituents is synthesized, and their biological activity (e.g., IC50 values) is measured.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.

Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation linking the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

In a study of pyrimidine-based antimalarials incorporating an indazole moiety, QSAR analysis revealed that lipophilicity was a key driver of improved activity. nih.gov This suggests that for derivatives of this compound, modulating hydrophobicity through careful selection of substituents could be a critical strategy for enhancing biological efficacy. A 3D-QSAR model can further provide insights by mapping favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties around the molecular scaffold. nih.gov

Table 2: Example of a 2D-QSAR Model Equation

| Model Equation | Statistical Parameters | Interpretation |

| pIC50 = 1.5(ClogP) - 0.8(TPSA) + 0.5(MW) + 2.1 | R² = 0.85, Q² = 0.75 | Biological activity (pIC50) increases with higher lipophilicity (ClogP) and molecular weight (MW), but decreases with a larger topological polar surface area (TPSA). |

Note: This table presents a hypothetical QSAR model to illustrate the concept.

Conformational Analysis and Molecular Dynamics Studies

While molecular docking provides a static snapshot of a ligand in a protein's binding site, the reality is that these systems are dynamic. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the motion of atoms and molecules over time.

MD simulations can provide critical information about:

Binding Stability: By simulating the ligand-protein complex in a solvated environment for tens or hundreds of nanoseconds, MD can assess the stability of the binding pose predicted by docking. Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over time suggests a stable binding mode. nih.gov

Flexibility of Protein and Ligand: MD reveals which parts of the protein and ligand are rigid and which are flexible. The root-mean-square fluctuation (RMSF) can highlight flexible loops in the protein binding site that may adapt to the ligand.

Role of Water Molecules: MD simulations explicitly include water molecules, allowing for the identification of key water-mediated hydrogen bonds that might be crucial for stabilizing the ligand-protein interaction. nih.gov

Free Energy of Binding: Advanced MD techniques can be used to calculate the free energy of binding, providing a more accurate estimate of binding affinity than docking scores alone.

In studies of indazole-based anticancer agents, MD simulations have been used to confirm the stability of the docked compounds within the target's active site. nih.gov Analysis of parameters such as RMSD, RMSF, radius of gyration (RoG), and solvent accessible surface area (SASA) from the simulation trajectory provides strong evidence for the stability and dynamic nature of the protein-ligand complex. nih.gov

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational approach used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. This method allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources.

The this compound structure serves as an excellent starting point, or scaffold, for virtual library design. The process typically involves:

Scaffold Definition: The core indazole structure is defined as the fixed part of the library.

Virtual Library Enumeration: A large virtual library of derivatives is created by computationally attaching a wide variety of chemical fragments (R-groups) to specific points on the scaffold, such as the 5-amine position.

High-Throughput Docking: This virtual library is then docked into the binding site of a target protein.

Filtering and Prioritization: The results are filtered based on docking scores, predicted interactions, and drug-like properties (e.g., Lipinski's Rule of Five) to generate a smaller, prioritized list of "hits" for synthesis and biological evaluation. researchgate.net

This approach was successfully used to identify indazole-derived inhibitors of Unc-51-Like Kinase 1 (ULK1), where an in silico high-throughput screen of a large compound database identified an indazole-containing hit that was subsequently optimized into a potent inhibitor. nih.gov Scaffold-focused virtual screening is a powerful strategy to discover compounds that are structurally distinct from known active compounds but retain the key binding features of the parent scaffold. nih.gov

Future Perspectives and Emerging Research Directions for Indazole Chemistry

Development of Novel Synthetic Methodologies and Process Optimization

The synthesis of indazole derivatives has been a subject of intense research, with a continuous drive towards more efficient, sustainable, and versatile methodologies. nih.govbohrium.com Traditional methods often suffer from limitations such as harsh reaction conditions, limited substrate scope, and the formation of regioisomeric mixtures. nih.gov Future research will likely focus on overcoming these challenges through several key approaches.

One promising area is the development of novel catalytic systems. Transition-metal-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for the synthesis of N-arylindazoles. organic-chemistry.org The use of copper and palladium catalysts has shown considerable success in facilitating C-N bond formation. organic-chemistry.org Future efforts will likely be directed towards developing more active and selective catalysts that can operate under milder conditions and with a broader range of substrates. Additionally, the exploration of earth-abundant and less toxic metals as catalysts is a growing trend in green chemistry that will undoubtedly impact indazole synthesis.

Metal-free synthetic routes are also gaining significant attention. organic-chemistry.org These methods offer advantages in terms of cost, toxicity, and ease of product purification. Reactions mediated by hypervalent iodine reagents or those proceeding through radical pathways are examples of metal-free approaches that have been successfully applied to the synthesis of indazoles. organic-chemistry.org Further research in this area could lead to the development of highly efficient and environmentally benign synthetic protocols.

Process optimization is another critical aspect of future research. This involves not only improving reaction yields and selectivity but also developing scalable and cost-effective processes suitable for industrial applications. The application of flow chemistry and microwave-assisted synthesis are emerging technologies that can significantly enhance the efficiency and control of indazole synthesis. nih.gov These techniques allow for precise control over reaction parameters, leading to improved outcomes and reduced reaction times.

The table below summarizes some of the emerging synthetic methodologies for indazole derivatives.

| Methodology | Catalyst/Reagent | Key Advantages |

| Transition-Metal Catalysis | Palladium, Copper | High efficiency, good functional group tolerance |

| Metal-Free Reactions | Hypervalent iodine, Radical initiators | Lower cost, reduced toxicity, easier purification |

| Flow Chemistry | - | Precise control over reaction parameters, scalability |

| Microwave-Assisted Synthesis | - | Reduced reaction times, improved yields |

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While indazole derivatives have been investigated for a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects, there is still a vast unexplored landscape of potential biological targets. ingentaconnect.comresearchgate.net Future research will focus on identifying novel targets and elucidating the precise mechanisms of action of indazole-containing compounds.

One of the key areas of exploration is in the field of oncology. Indazole derivatives have shown promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer. ingentaconnect.com High-throughput screening and proteomics-based approaches will be instrumental in identifying new kinase targets for indazole-based inhibitors. Furthermore, understanding the downstream effects of kinase inhibition will be crucial for developing more effective and targeted cancer therapies.

Beyond oncology, the potential of indazole derivatives in other therapeutic areas is also being increasingly recognized. For instance, their ability to modulate the activity of enzymes and receptors involved in inflammatory and neurodegenerative diseases warrants further investigation. The development of selective agonists or antagonists for these targets could lead to the discovery of novel treatments for a variety of conditions.

A deeper understanding of the mechanism of action of indazole derivatives is also a critical research direction. Techniques such as chemical biology, structural biology, and computational modeling can provide valuable insights into how these compounds interact with their biological targets at the molecular level. This knowledge is essential for the rational design of more potent and selective next-generation indazole-based drugs.

The following table highlights some of the potential biological targets for indazole derivatives that are currently being explored.

| Therapeutic Area | Potential Biological Targets |

| Oncology | Protein kinases, Apoptosis-related proteins (e.g., Bcl-2), p53-MDM2 pathway |

| Inflammation | Cyclooxygenase (COX) enzymes, Cytokines |

| Neurological Disorders | Monoamine oxidase (MAO), G-protein coupled receptors (GPCRs) |

| Infectious Diseases | Bacterial and viral enzymes |

Advanced Computational Modeling in Rational Design of Indazole Derivatives

Computational modeling has become an indispensable tool in modern drug discovery, and its application in the rational design of indazole derivatives is set to expand significantly. researchgate.netnih.gov These in silico methods allow for the prediction of the binding affinity and mode of interaction of a ligand with its target protein, thereby guiding the design of more potent and selective compounds. researchgate.net

Molecular docking is a widely used computational technique to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.netresearchgate.net This method can be used to screen large virtual libraries of indazole derivatives against a specific biological target, identifying promising candidates for further experimental validation. researchgate.net For instance, docking studies have been employed to investigate the binding of indazole derivatives to the active sites of enzymes like cyclooxygenase-2 (COX-2), providing insights into their anti-inflammatory potential. researchgate.netnih.gov

Density Functional Theory (DFT) is another powerful computational method that can be used to study the electronic structure and properties of molecules. researchgate.net DFT calculations can provide valuable information about the reactivity, stability, and spectroscopic properties of indazole derivatives, which can aid in the design of new synthetic routes and the interpretation of experimental data.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of a ligand-protein complex over time. researchgate.netnih.gov This can provide a more realistic picture of the binding process and help to identify key interactions that are important for stabilizing the complex. researchgate.net MD simulations can also be used to predict the effect of mutations on ligand binding, which can be useful for understanding drug resistance.

The integration of these computational methods into a comprehensive drug design workflow will be crucial for accelerating the discovery and development of new indazole-based therapeutics. The data generated from these in silico studies can help to prioritize compounds for synthesis and biological evaluation, thereby reducing the time and cost of drug discovery.

The table below outlines the key applications of advanced computational modeling in the design of indazole derivatives.

| Computational Method | Application |

| Molecular Docking | Virtual screening, Prediction of binding modes |

| Density Functional Theory (DFT) | Study of electronic structure and reactivity |

| Molecular Dynamics (MD) Simulations | Analysis of dynamic behavior of ligand-protein complexes |

Strategic Combination with Other Bioactive Scaffolds

The concept of molecular hybridization, which involves the combination of two or more bioactive pharmacophores into a single molecule, is a promising strategy for the development of new drugs with improved efficacy and reduced side effects. nih.gov The indazole scaffold is an ideal candidate for this approach due to its versatile chemistry and broad range of biological activities. nih.govnih.gov

By strategically combining the indazole core with other bioactive scaffolds, it is possible to create hybrid molecules with unique pharmacological profiles. nih.gov For example, the conjugation of an indazole moiety with a known anticancer agent could lead to a hybrid compound with a dual mechanism of action, potentially overcoming drug resistance. Similarly, the combination of an indazole with an anti-inflammatory agent could result in a synergistic effect, leading to enhanced therapeutic efficacy.

The design of these hybrid molecules requires a deep understanding of the structure-activity relationships of both the indazole scaffold and the partner molecule. Computational modeling can play a crucial role in the design of these hybrids, helping to predict their binding modes and pharmacological properties.

Future research in this area will focus on the rational design and synthesis of novel indazole-based hybrids with tailored pharmacological profiles for specific therapeutic applications. This approach holds great promise for the development of next-generation drugs with improved efficacy and safety profiles.

The following table provides examples of bioactive scaffolds that could be strategically combined with the indazole core.

| Bioactive Scaffold | Potential Therapeutic Application of Hybrid |

| Kinase Inhibitors | Cancer |

| Non-steroidal anti-inflammatory drugs (NSAIDs) | Inflammation and Pain |

| Antiviral agents | Viral Infections |

| Antibacterial agents | Bacterial Infections |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.